N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC9676183
Molecular Formula: C19H14ClN3O4
Molecular Weight: 383.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14ClN3O4 |
|---|---|
| Molecular Weight | 383.8 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H14ClN3O4/c20-14-4-2-1-3-13(14)15-6-8-19(25)23(22-15)10-18(24)21-12-5-7-16-17(9-12)27-11-26-16/h1-9H,10-11H2,(H,21,24) |
| Standard InChI Key | AUCFXSBHSKRPAO-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl |
Introduction
N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with a molecular formula of C19H14ClN3O4 and a molecular weight of 383.8 g/mol . This compound is part of a broader class of organic molecules that incorporate both benzodioxol and pyridazinone moieties, which are known for their diverse biological activities and chemical properties.
Synthesis and Preparation
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step reactions that require careful selection of starting materials and conditions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often involve reactions such as condensation, cyclization, and substitution reactions.
Comparison with Related Compounds
Other compounds in the same class, such as N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]-6-oxopyridazin-1-yl]acetamide, have molecular weights and structures that differ slightly due to variations in substituents . These differences can significantly affect their chemical and biological properties.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | C19H14ClN3O4 | 383.8 |
| N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]-6-oxopyridazin-1-yl]acetamide | C27H22ClN3O5 | 503.9 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume